1-(3-bromo-4-methylphenyl)-2,5-dimethyl-1H-pyrrole
Overview
Description
1-(3-bromo-4-methylphenyl)-2,5-dimethyl-1H-pyrrole is an organic compound that belongs to the class of heterocyclic aromatic compounds This compound features a pyrrole ring substituted with a 3-bromo-4-methylphenyl group and two methyl groups at the 2 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-bromo-4-methylphenyl)-2,5-dimethyl-1H-pyrrole can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction typically requires a palladium catalyst, a base, and a solvent such as toluene or ethanol. The reaction conditions are generally mild, and the process is known for its functional group tolerance and environmental friendliness.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions using optimized reaction conditions to maximize yield and efficiency. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(3-bromo-4-methylphenyl)-2,5-dimethyl-1H-pyrrole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the 3-bromo-4-methylphenyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oxidized products.
Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Typical conditions involve the use of a base and a suitable solvent.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions produce oxidized and reduced forms of the compound, respectively.
Scientific Research Applications
1-(3-bromo-4-methylphenyl)-2,5-dimethyl-1H-pyrrole has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical applications.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(3-bromo-4-methylphenyl)-2,5-dimethyl-1H-pyrrole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-(3-bromo-4-methylphenyl)piperidine: This compound shares the 3-bromo-4-methylphenyl group but has a piperidine ring instead of a pyrrole ring.
1-(3-bromo-4-methylphenyl)sulfonylpiperidine: Similar to the above compound but with a sulfonyl group attached to the piperidine ring.
Uniqueness
1-(3-bromo-4-methylphenyl)-2,5-dimethyl-1H-pyrrole is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
1-(3-bromo-4-methylphenyl)-2,5-dimethylpyrrole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrN/c1-9-4-7-12(8-13(9)14)15-10(2)5-6-11(15)3/h4-8H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQOXOFKUVDQSQZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=CC=C2C)C)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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